Cas no 118521-81-6 (2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile structure](https://www.kuujia.com/scimg/cas/118521-81-6x500.png)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
- 2-(2H-benzotriazol-2-yl)acetonitrile
- CS-0335115
- 2H-1,2,3-benzotriazol-2-ylacetonitrile
- HMS1631E15
- 2-(benzotriazol-2-yl)acetonitrile
- 2H-1,2,3-benzotriazole-2-acetonitrile
- AKOS001855743
- MFCD01961343
- 118521-81-6
- SCHEMBL11329378
- s10086
- 2-(2H-1,2,3-Benzotriazol-2-yl)acetonitrile
- InChI=1/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H
-
- MDL: MFCD01961343
- Inchi: 1S/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H2
- InChI Key: ZVFQELVCIAQWTE-UHFFFAOYSA-N
- SMILES: N1(CC#N)N=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 158.059246208g/mol
- Monoisotopic Mass: 158.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.5Ų
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019098598-1g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 95% | 1g |
$336.33 | 2023-09-04 | |
eNovation Chemicals LLC | Y1239027-250mg |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 250mg |
$285 | 2024-06-06 | |
abcr | AB486936-1 g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile; . |
118521-81-6 | 1g |
€693.60 | 2023-04-20 | ||
A2B Chem LLC | AE60242-1g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 1g |
$250.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405785-1g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 95+% | 1g |
¥6350.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1239027-5g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 5g |
$2035 | 2025-02-21 | |
eNovation Chemicals LLC | Y1239027-5g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 5g |
$1925 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405785-5g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 95+% | 5g |
¥20675.00 | 2024-08-09 | |
1PlusChem | 1P009VQQ-250mg |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 250mg |
$131.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1239027-5g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 5g |
$2035 | 2025-02-26 |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile Related Literature
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Benjamin Folch,Yannick Guari,Joulia Larionova,Carlos Luna,Claudio Sangregorio,Claudia Innocenti,Andrea Caneschi,Christian Guérin New J. Chem., 2008,32, 273-282
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
Additional information on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
Research Briefing on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (CAS: 118521-81-6) and Its Applications in Chemical Biology and Pharmaceutical Research
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (CAS: 118521-81-6) has emerged as a significant compound in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This heterocyclic compound, featuring a benzotriazole moiety linked to an acetonitrile group, has garnered attention for its potential in medicinal chemistry, particularly in the development of novel therapeutic agents and as a building block in organic synthesis. Recent studies have explored its role in drug discovery, highlighting its utility in the synthesis of bioactive molecules and its interactions with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a kinase inhibitor scaffold. Researchers utilized 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile as a core structure to develop derivatives targeting protein kinases involved in cancer pathways. The study demonstrated that modifications at the acetonitrile position could significantly enhance binding affinity and selectivity, with several derivatives showing promising in vitro activity against specific kinase isoforms. Molecular docking studies revealed key interactions between the benzotriazole ring and the kinase ATP-binding site, providing insights for further optimization.
In pharmaceutical formulation research, this compound has shown potential as a stabilizer for light-sensitive drugs. A 2024 publication in Pharmaceutical Research reported its effectiveness in protecting photolabile compounds from degradation, particularly in topical formulations. The benzotriazole moiety's UV-absorbing properties combined with the compound's solubility characteristics make it particularly suitable for this application. Stability studies showed that formulations containing 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile maintained over 90% of active pharmaceutical ingredient potency after accelerated light exposure testing.
The synthetic utility of 118521-81-6 has been further demonstrated in recent organic chemistry research. A 2023 Nature Communications article detailed its use as a versatile intermediate in multicomponent reactions, enabling efficient construction of complex heterocyclic systems. The electron-withdrawing nature of the nitrile group combined with the benzotriazole's directing effects allows for regioselective transformations, making it valuable for diversity-oriented synthesis in drug discovery programs.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. Preliminary results from a 2024 study indicate that derivatives of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile can be conjugated to nanoparticles, serving as both stabilizing agents and targeting moieties. The benzotriazole component appears to interact favorably with certain cell surface receptors, while the nitrile group provides a convenient handle for further functionalization.
In conclusion, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (118521-81-6) continues to demonstrate significant potential across multiple areas of chemical biology and pharmaceutical research. Its dual functionality, synthetic versatility, and biological activity profile make it a valuable compound for drug discovery and development. Future research directions may focus on expanding its applications in targeted therapies and exploring its potential in new therapeutic areas such as neurodegenerative diseases and anti-infective agents.
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